N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
Description
Introduction to Indoloquinoline Alkaloids in Contemporary Medicinal Chemistry
Indoloquinoline alkaloids, characterized by fused indole and quinoline rings, have attracted significant attention for their multifaceted biological activities. These compounds, including naturally occurring cryptolepine and neocryptolepine, exhibit potent interactions with enzymatic targets such as acetylcholinesterase, butyrylcholinesterase, and DNA topoisomerases. Their planar aromatic systems enable intercalation into nucleic acids or hydrophobic binding pockets, making them valuable templates for rational drug design.
Historical Context of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine Hydrochloride
The synthesis of this compound stems from efforts to optimize the pharmacokinetic properties of natural indoloquinolines. Early studies on cryptolepine (5-methyl-5H-indolo[3,2-b]quinoline), isolated from Cryptolepis sanguinolenta, revealed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 267 nM and 699 nM, respectively. However, its cytotoxicity and poor solubility limited therapeutic utility.
To address these challenges, synthetic modifications focused on:
- Quaternary ammonium salt formation : Introducing dimethylamine at position 11 improved water solubility while retaining aromatic π-stacking capabilities.
- Peripheral substituent engineering : The N,N-dimethyl group enhances blood-brain barrier permeability compared to unmodified cryptolepine derivatives.
The hydrochloride salt form further increases stability and crystallinity, facilitating pharmaceutical formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3 |
| Molecular Weight | 311.81 g/mol |
| IUPAC Name | This compound |
| Topological Polar Surface Area | 31.2 Ų |
| Hydrogen Bond Donors | 2 |
Role of Indoloquinoline Scaffolds in Drug Discovery Paradigms
The indoloquinoline core provides a versatile platform for developing multitarget agents. Key advantages include:
1. Dual enzyme inhibition : The planar structure allows simultaneous interaction with AChE's catalytic anionic site (CAS) and peripheral anionic site (PAS), as demonstrated by molecular docking studies. Cryptolepine derivatives exhibit non-competitive inhibition kinetics (Ki = 0.88 µM for human AChE), suggesting allosteric modulation.
2. Antiproliferative activity : Artemisinin-indoloquinoline hybrids show nanomolar cytotoxicity against adenocarcinoma LS-180 cells (IC50 < 100 nM) through P-glycoprotein induction and BACE-1 inhibition.
3. Structural tunability : Position 11 modifications, as seen in N,N-dimethyl derivatives, enable fine-tuning of electronic properties without disrupting core π-π interactions.
Table 2: Comparative Biological Activities of Select Indoloquinolines
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | P-gp Induction (%) |
|---|---|---|---|
| Cryptolepine | 267 | 699 | 82 |
| 2-Bromo-cryptolepine | 415 | 770 | 75 |
| N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine* | 302* | 710* | 88* |
*Predicted values based on structure-activity relationship studies.
The strategic incorporation of dimethylamine groups enhances target engagement through cation-π interactions with aspartate residues in cholinesterase active sites. Recent synthetic advances, including palladium-catalyzed cross-coupling and reductive amination, have streamlined production of these derivatives at gram scales.
Properties
CAS No. |
310462-68-1 |
|---|---|
Molecular Formula |
C17H16ClN3 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H15N3.ClH/c1-20(2)17-12-8-4-6-10-14(12)18-15-11-7-3-5-9-13(11)19-16(15)17;/h3-10,19H,1-2H3;1H |
InChI Key |
RPKLOQZCBGTKHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2.Cl |
Origin of Product |
United States |
Preparation Methods
Yield and Scalability Comparison
| Method | Steps | Overall Yield | Scalability | Key Advantage |
|---|---|---|---|---|
| Classical Multi-Step | 7 | 22–28% | Industrial | Well-characterized intermediates |
| NCS Cyclization | 3 | 48% | Lab-scale | Reduced chlorination byproducts |
| Microwave-Assisted | 5 | 68% | Pilot-scale | Time efficiency |
| Solid-Phase | 4 | 35–40% | Microscale | High purity without chromatography |
The microwave-assisted method offers the best balance of yield and scalability, while solid-phase synthesis excels in purity for early-stage drug discovery.
Solvent and Atmosphere Optimization
Recent studies in and demonstrate that solvent choice profoundly impacts yields:
-
Cyclization Step : Butanol increases cyclization efficiency (89% yield) compared to diphenyl ether (72%) due to better solubility of intermediates.
-
Methylation Step : Acetonitrile outperforms DMF (92% vs. 78% yield) by reducing N-oxide formation.
-
Inert Atmosphere : Nitrogen sparging during hydrogenation prevents quinoline ring oxidation, improving yields by 12% .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 11-chloro derivative of indoloquinoline serves as a precursor for synthesizing N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride. The SNAr reaction replaces the chloro group with amines under specific conditions:
-
Reagents : ω-Aminoalkylamines (e.g., N,N-dimethylethylenediamine)
-
Conditions : Heating at 120°C for 4–48 hours in polar solvents (e.g., DMF, butanol) under inert atmospheres .
-
Yield : 82–92% after purification via silica gel chromatography .
Example Reaction :
text11-Chloroindoloquinoline + N,N-dimethylethylene diamine → this compound
Formation of Ureido/Thioureido Derivatives
The terminal amine group undergoes nucleophilic addition with isocyanates or isothiocyanates:
-
Reagents : Phenylisocyanate or phenylisothiocyanate
-
Yield : >85% for ureido derivatives (3 ) and thioureido derivatives (4 ) .
Key Data :
| Derivative Type | Reaction Time | Yield | Application |
|---|---|---|---|
| Ureido | 2 hours | 89% | Enhanced DNA binding |
| Thioureido | 3 hours | 87% | Improved solubility |
Coordination Chemistry with Transition Metals
The indoloquinoline core acts as a ligand for Ru(II) and Os(II) metal centers:
-
Complexation : Occurs via π-interactions and nitrogen coordination .
-
Conditions : Synthesized in situ with metal precursors (e.g., [(η⁶-arene)MCl₂]₂).
-
Stability : No ligand release observed, even under physiological conditions .
Notable Complexes :
| Metal | Arene Ligand | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Ru | p-Cymene | 0.7–1.2 (CH1 cells) |
| Os | Benzene | 1.5–2.8 (SW480 cells) |
Alkylation and Cyclization
The dimethylamino group participates in further functionalization:
-
N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing hydrophobicity.
-
Cyclization : Acidic or thermal conditions induce ring closure, generating polycyclic derivatives .
Interaction with Biomolecules
The compound stabilizes G-quadruplex DNA structures and inhibits telomerase activity:
-
Mechanism : Intercalation and external electrostatic interactions via the planar indoloquinoline system .
Comparative Analysis of Derivatives
| Derivative | Modification Site | Key Property Change | Biological Impact |
|---|---|---|---|
| Ureido (3 ) | Terminal amine | Increased hydrogen bonding | Enhanced anticancer activity |
| Thioureido (4 ) | Terminal amine | Improved lipophilicity | Higher cellular uptake |
| Ru Complex (2a ) | Metal coordination | ROS generation | Apoptosis in ovarian cancer |
Scientific Research Applications
Cancer Biology
One of the primary applications of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride is in cancer research. The compound has demonstrated the ability to inhibit telomerase activity by stabilizing G-quadruplex structures in telomeric DNA. This mechanism is crucial for understanding its potential as an anticancer agent, as telomerase is often overexpressed in cancer cells, allowing them to replicate indefinitely.
Case Studies:
- In studies involving Burkitt’s lymphoma cell lines, the compound exhibited a downregulation of c-MYC expression, a gene associated with cell proliferation and survival. However, the effects were not solely attributed to G-quadruplex targeting, indicating the need for further investigation into its mechanism of action .
DNA Interaction Studies
This compound has been evaluated for its binding affinity to DNA. It has shown promising results in stabilizing G-quadruplex structures, which are important in regulating gene expression and maintaining genomic stability. This characteristic makes it a valuable tool for studying DNA dynamics and interactions in cellular contexts .
Table: Comparative Binding Affinity of Indoloquinoline Derivatives
| Compound Name | Binding Affinity (Kd) | Biological Activity |
|---|---|---|
| This compound | Low nanomolar range | Telomerase inhibition |
| Cryptolepine | Moderate | Cytotoxicity against cancer cells |
| Quindoline | High micromolar range | Weaker biological activity |
Material Science
The unique structural properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be explored in developing new materials with enhanced properties for electronics or photonics applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
5-Methyl-11-(diethylamino)-10H-indolo[3,2-b]quinolin-5-ium Chloride (3y)
This analogue replaces the dimethylamino group with a diethylamino moiety and introduces a methyl group at C3. Synthesis involves reacting 11-chloro precursors with diethylamine in DMF, yielding 21% efficiency .
11-Chloro-10H-indolo[3,2-b]quinolines (92 Series)
These derivatives lack the dimethylamino substituent, instead retaining a reactive chlorine at C11. They serve as intermediates for further functionalization. The absence of the amino group reduces interaction with biological targets like cholinesterases but enhances reactivity in coupling reactions .
Antimalarial 10H-Indolo[3,2-b]quinolin-11-yl-amines
highlights chloroquine analogues where the indoloquinoline core is substituted with tosyl or alkyl groups. For example, compound 4c demonstrates superior antimalarial activity against Plasmodium falciparum K-1 compared to chloroquine, emphasizing the role of C11 substituents in targeting parasitic enzymes .
Tacrine-Based Derivatives with Overlapping Therapeutic Targets
K1594 (6-Methyl-1,2,3,4-tetrahydroacridin-9-amine Hydrochloride)
Unlike the indoloquinoline scaffold, K1594 features a tetrahydroacridine core. Both compounds act as cholinesterase inhibitors, but K1594’s planar acridine structure may enhance π-π stacking with enzyme active sites. In vivo studies show K1594 improves cognitive function in Morris water maze tests at 5 mg/kg, suggesting comparable or superior neuroactivity to indoloquinoline derivatives .
Tacrine–Neocryptolepine Heterodimers
These hybrids combine tacrine and indoloquinoline moieties (e.g., compound 1 in ), achieving dual cholinesterase inhibition (IC₅₀ < 10 nM for AChE). The indoloquinoline component contributes to NMDA receptor antagonism, a feature absent in the dimethylamino-substituted target compound .
Physicochemical and Stability Comparisons
Stability of Free Amines vs. Hydrochloride Salts
The free base form of related dihydropyrrolo[3,2-b]quinolones (e.g., 11a–e) is unstable in air, rapidly oxidizing to pyrrolo[3,2-b]quinolones (12a–e). Conversion to hydrochloride salts (as in the target compound) mitigates this degradation, highlighting the importance of salt formation in preserving integrity .
Solubility and LogP
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride likely exhibits higher aqueous solubility than non-ionic analogues like 93a (5-methyl-11-chloro-10H-indolo[3,2-b]quinolin-5-ium chloride), which has a LogP of 3.2 due to its quaternary nitrogen and hydrophobic methyl group .
Pharmacological Activity Profiles
Biological Activity
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structural Characteristics and Synthesis
The compound belongs to the indoloquinoline class, characterized by a tetracyclic structure that integrates an indole moiety with a quinoline framework. The presence of two dimethylamino groups enhances its biological interaction potential. The synthesis typically involves multiple steps, including the formation of the indoloquinoline core followed by methylation at the nitrogen atoms to yield the dimethyl derivative. Recent advancements have improved synthetic routes, reducing reaction times and enhancing yields significantly .
Biological Activities
This compound exhibits a variety of biological activities:
-
Anticancer Activity :
- The compound demonstrates cytotoxicity against various cancer cell lines. In studies involving pancreatic cancer cells (BxPC-3 and AsPC-1), it showed dose-dependent cytotoxic effects, with concentrations ranging from 250 to 4000 nM .
- Its mechanism may involve stabilization of G-quadruplex structures in telomeric DNA, which can inhibit telomerase activity, a common target in cancer therapy .
-
Antibacterial Properties :
- Similar compounds in the indoloquinoline family have shown antibacterial activity against resistant strains such as MRSA. For instance, related compounds displayed minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .
- The structural features contribute to their ability to interact with bacterial DNA and proteins, potentially disrupting essential biological processes.
- Antimalarial and Antiviral Activities :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Cryptolepine | Indoloquinoline with a methoxy group | Stronger cytotoxicity against certain cancer cells |
| Quindoline | Lacks dimethylamino groups | Less soluble; weaker biological activity |
| Ellipticine | Similar tetracyclic structure | Potent anticancer agent; different mechanism of action |
The SAR indicates that modifications at specific positions on the indoloquinoline scaffold can significantly enhance or diminish biological activity .
Case Studies
Several studies highlight the efficacy of this compound in preclinical settings:
- Study on Pancreatic Cancer : A series of synthesized derivatives were tested against pancreatic cancer cell lines, revealing promising results where some compounds exhibited higher cytotoxicity than established chemotherapeutics like etoposide .
- Antibacterial Testing : Compounds derived from the indoloquinoline framework were tested for their antibacterial properties against various strains, demonstrating significant effectiveness against Gram-positive bacteria while being inactive against Gram-negative strains .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride?
The compound is synthesized via nucleophilic substitution at the C11 position of the indoloquinoline scaffold. A representative method involves reacting 11-chloro-10H-indolo[3,2-b]quinoline derivatives with dimethylamine in a polar aprotic solvent (e.g., DMF) under ambient or reflux conditions. Post-reaction purification includes solvent removal, sodium carbonate suspension, and chloroform extraction, followed by precipitation as the hydrochloride salt .
Q. How is the purity and structural integrity of this compound validated in research settings?
High-performance liquid chromatography (HPLC) with >97% purity thresholds is standard, as seen in analogous indoloquinoline derivatives . Structural confirmation employs -NMR, -NMR, and mass spectrometry (LCMS). For example, methyl group protons in the dimethylamine moiety appear as singlets near δ 3.0–3.5 ppm in -NMR .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase) and NMDA receptor antagonism assays are critical. Protocols from tacrine-derived analogs suggest enzyme kinetic studies using Ellman’s method and radioligand displacement assays (e.g., -MK-801 for NMDA receptor binding) .
Intermediate Research Questions
Q. How can researchers address discrepancies in reported IC50_{50}50 values across different studies?
Variability may arise from assay conditions (e.g., pH, temperature) or cell lines. Normalize data using internal controls like donepezil for cholinesterase assays. Statistical analysis (e.g., ANOVA with post-hoc tests) and reporting SEM (standard error of the mean) improve reproducibility .
Q. What analytical techniques are suitable for determining solubility and stability in aqueous buffers?
Thermodynamic profiling via UV-Vis spectroscopy or HPLC quantifies solubility. Stability studies under varying pH (1.2–7.4) and temperatures (4–37°C) are conducted, with degradation products identified via LCMS. Data interpretation uses ΔfH° (enthalpy of formation) and ΔrG° (free energy of reaction) principles .
Q. What are the key considerations for designing preclinical toxicity studies for this compound?
Follow OECD guidelines: acute toxicity (LD), subchronic dosing (28–90 days), and hematological/biochemical profiling. Topotecan hydrochloride’s preclinical framework (e.g., histopathology of high-proliferation tissues) provides a template, though adjustments for indoloquinoline-specific metabolism are needed .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
Reaction optimization includes solvent selection (DMF vs. acetone), stoichiometric excess of dimethylamine (4 eq.), and controlled reflux duration (12–24 hrs). Catalytic additives like NaI (4 eq.) enhance nucleophilic substitution efficiency, as demonstrated in quindolone derivative syntheses .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting dual cholinesterase/NMDA receptor modulation?
Compare dimethylamine (current compound) with diethylamine or cyclopropylamine analogs. Activity cliffs are assessed via IC shifts in enzyme assays and Morris water maze (MWM) cognitive tests in rodent models. Tacrine-derived SAR data highlight the importance of C11 substituent bulk and electronic effects .
Q. How can conflicting data on blood-brain barrier (BBB) permeability be resolved?
Combine in vitro BBB models (e.g., PAMPA-BBB) with in vivo pharmacokinetics. Quantify brain-to-plasma ratios in rodents post-IV administration. Contrast results with tacrine derivatives, where logP > 2.5 correlates with improved CNS penetration .
Q. What computational approaches validate mechanistic hypotheses for dual-target activity?
Molecular docking (e.g., AutoDock Vina) identifies binding poses in cholinesterase active sites and NMDA receptor cavities. MD simulations (100 ns) assess stability of ligand-receptor complexes. Cross-validate with mutagenesis studies targeting key residues (e.g., Trp86 in acetylcholinesterase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
